An In-depth Technical Guide to the Synthesis of 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine
An In-depth Technical Guide to the Synthesis of 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphine, a sterically hindered porphyrin of significant interest in catalysis, materials science, and as a model for biological systems. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a field-proven, step-by-step methodology, and discuss the critical aspects of purification and characterization.
Introduction: The Significance of Steric Hindrance
Porphyrins are a class of macrocyclic compounds essential to many biological processes, famously forming the core of heme in hemoglobin and chlorophyll in plants.[1][2] Synthetic porphyrins, particularly those with bulky substituents at the meso-positions, have garnered substantial attention from the research community. 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphine (Cl₈TPP or H₂TDCPP) is a premier example of such a "sterically hindered" or "picket-fence" porphyrin.
The two chlorine atoms on the ortho-positions of each of the four phenyl rings create significant steric bulk. This structural feature is not a mere curiosity; it imparts crucial properties:
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Inhibition of Aggregation: The bulky groups prevent the porphyrin macrocycles from stacking, which is critical for maintaining their photochemical properties in solution and solid-state applications.
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Creation of a Protected Active Site: When metalated, the space above and below the porphyrin plane is shielded.[3][4] This creates a "bis-pocket" environment that can mimic the active sites of metalloenzymes like Cytochrome P450, enabling selective catalytic reactions.
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Enhanced Stability: The steric hindrance protects the porphyrin core from oxidative degradation, leading to more robust catalysts and materials.
This guide focuses on the practical synthesis of this valuable molecule, emphasizing the Lindsey synthesis, which is particularly well-suited for preparing sterically demanding porphyrins.[5][6]
Mechanistic Rationale: The Lindsey Synthesis
While several methods exist for synthesizing meso-tetraarylporphyrins, the two most common are the Adler-Longo and the Lindsey methods.[5]
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Adler-Longo Method: This is a one-pot synthesis typically performed by refluxing pyrrole and an aldehyde in propionic or acetic acid at high temperatures. While straightforward, the harsh conditions can lead to the formation of significant tar-like byproducts, complicating purification and often resulting in lower yields (10-30%).[5][7]
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Lindsey Synthesis: This is a two-step, one-flask approach that operates under much milder conditions, making it ideal for sensitive or sterically hindered aldehydes like 2,6-dichlorobenzaldehyde.[5][6][8] The key principles are:
-
Acid-Catalyzed Condensation: Pyrrole and the aldehyde are reacted at room temperature under high dilution in an inert solvent (e.g., dichloromethane). A mild acid catalyst (e.g., trifluoroacetic acid, BF₃·OEt₂) facilitates the formation of the porphyrinogen, a colorless, non-aromatic macrocycle intermediate.[5][9][10] The high dilution is crucial to favor the intramolecular cyclization that forms the macrocycle over intermolecular polymerization.
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Oxidation: A mild oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the reaction mixture. This quantitatively converts the porphyrinogen to the highly conjugated, aromatic, and intensely colored porphyrin.[5]
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The Lindsey method's milder conditions and separation of the condensation and oxidation steps generally lead to higher yields (up to 60%) and a cleaner reaction profile, which is why it is the chosen method for this guide.[5]
Experimental Protocol: Synthesis of H₂TDCPP
This protocol details the synthesis of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphine via the Lindsey methodology.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 1.75 g (10 mmol) | Reagent grade, ensure purity. |
| Pyrrole | C₄H₅N | 67.09 | 0.69 mL (10 mmol) | Freshly distilled before use. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1 L | Anhydrous, reagent grade. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 0.38 mL (5 mmol) | Reagent grade. Corrosive. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | 1.70 g (7.5 mmol) | Reagent grade. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ~2 mL | For neutralization. |
| Silica Gel | SiO₂ | - | As needed | For column chromatography (230-400 mesh). |
| Hexanes | C₆H₁₄ | - | As needed | For chromatography. |
Step-by-Step Procedure
Step 1: Condensation Reaction (Formation of Porphyrinogen)
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To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1 L of anhydrous dichloromethane (DCM).
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Add 1.75 g (10 mmol) of 2,6-dichlorobenzaldehyde to the DCM and stir until fully dissolved.
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In a separate small beaker, dissolve 0.69 mL (10 mmol) of freshly distilled pyrrole and 0.38 mL (5 mmol) of trifluoroacetic acid (TFA) in ~20 mL of DCM.
-
Transfer this pyrrole/TFA solution to the dropping funnel.
-
Begin bubbling nitrogen through the main reaction mixture and continue to do so throughout the condensation step to maintain an inert atmosphere.[5]
-
Add the pyrrole/TFA solution dropwise from the funnel to the stirred aldehyde solution over 15-20 minutes.
-
After the addition is complete, shield the flask from light with aluminum foil and allow the reaction to stir at room temperature for a minimum of 4 hours (can be left overnight). The solution should remain nearly colorless or pale pink.
Step 2: Oxidation (Formation of Porphyrin)
-
Remove the nitrogen inlet and allow air into the flask.
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Add 1.70 g (7.5 mmol) of DDQ to the reaction mixture.
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Stir the solution at room temperature, open to the air, for 1 hour. A dramatic color change to a deep, dark purple will be observed as the porphyrin is formed.
Step 3: Work-up and Purification
-
Add ~2 mL of triethylamine (TEA) to the reaction mixture to neutralize the TFA catalyst.
-
Reduce the solvent volume to about 50 mL using a rotary evaporator.
-
Prepare a silica gel column (approx. 4 cm diameter, 20 cm length) packed in hexanes.
-
Load the concentrated crude product onto the column.
-
Elute the column first with pure hexanes to remove less polar impurities.
-
Elute the desired porphyrin using a solvent mixture of DCM/hexanes (e.g., starting with 20:80 and gradually increasing the polarity). The purple porphyrin band should be clearly visible.[1]
-
Collect the purple fractions and combine them.
-
Evaporate the solvent from the collected fractions under reduced pressure to yield the product as a dark purple crystalline solid.[11]
-
Wash the solid with methanol and dry under vacuum. A typical yield is around 20%.[12]
Experimental Workflow Diagram
Sources
- 1. santaisci.com [santaisci.com]
- 2. digitalcommons.assumption.edu [digitalcommons.assumption.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 11. 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrin [cymitquimica.com]
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